molecular formula C8H6F2N2 B597541 6,7-Difluoro-1-methyl-1,3-benzimidazole CAS No. 1352318-37-6

6,7-Difluoro-1-methyl-1,3-benzimidazole

Cat. No.: B597541
CAS No.: 1352318-37-6
M. Wt: 168.147
InChI Key: PFYZSWKRVVPXTN-UHFFFAOYSA-N
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Description

6,7-Difluoro-1-methyl-1,3-benzimidazole is a chemical compound with the molecular formula C8H6F2N2 and a molecular weight of 168.14 g/mol It is a derivative of benzimidazole, characterized by the presence of two fluorine atoms at the 6th and 7th positions and a methyl group at the 1st position of the benzimidazole ring

Scientific Research Applications

6,7-Difluoro-1-methyl-1,3-benzimidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1-methyl-1,3-benzimidazole typically involves the reaction of appropriate fluorinated precursors with methylating agents under controlled conditions. One common method involves the cyclization of 2,3-difluoroaniline with formic acid and formaldehyde, followed by methylation using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1-methyl-1,3-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Comparison with Similar Compounds

Similar Compounds

    6,7-Difluoro-1H-benzimidazole: Similar structure but lacks the methyl group at the 1st position.

    5,6-Difluoro-1-methyl-1H-benzimidazole: Fluorine atoms are at different positions on the benzimidazole ring.

    6,7-Dichloro-1-methyl-1H-benzimidazole: Chlorine atoms replace the fluorine atoms.

Uniqueness

6,7-Difluoro-1-methyl-1,3-benzimidazole is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6,7-difluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-12-4-11-6-3-2-5(9)7(10)8(6)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYZSWKRVVPXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718355
Record name 6,7-Difluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-37-6
Record name 6,7-Difluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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